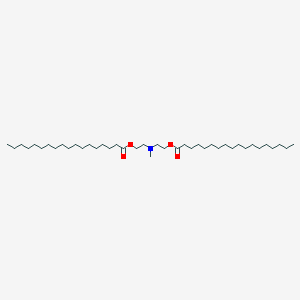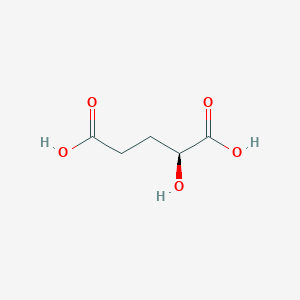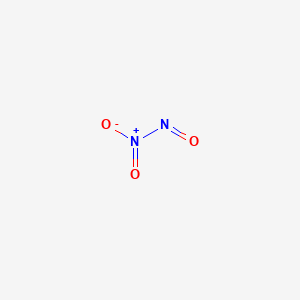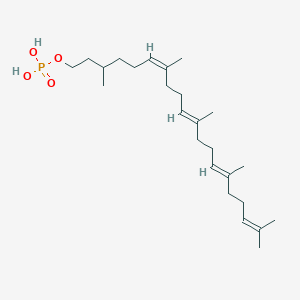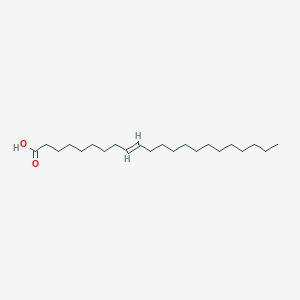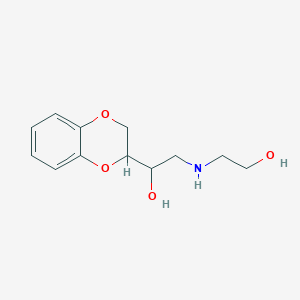
alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as DHβE, is a synthetic compound that belongs to the class of benzodioxan derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DHβE has been found to have a high affinity for nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development in various neurological disorders.
作用機序
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE exerts its effects by binding to the α4β2 subtype of nAChRs, which are widely expressed in the brain and play a key role in various physiological processes such as learning, memory, and attention. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE acts as a competitive antagonist of these receptors, blocking their activity and preventing the binding of acetylcholine, the natural ligand for these receptors.
生化学的および生理学的効果
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and other neurotransmitters in the brain, which may contribute to its potential therapeutic effects in various neurological disorders. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress and other insults.
実験室実験の利点と制限
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has a number of advantages for use in lab experiments. It has a high affinity for nAChRs and is a potent antagonist of these receptors, making it a useful tool for studying the role of these receptors in various physiological processes. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for the study of alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE may also be useful in studying the role of nAChRs in addiction and substance abuse.
Another area of future research is in the development of new methods for synthesizing alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE and other benzodioxan derivatives. These compounds have potential applications in a wide range of fields, including drug development, materials science, and catalysis.
Conclusion
In summary, alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for nAChRs and acts as a competitive antagonist of these receptors, blocking their activity and preventing the binding of acetylcholine. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has a number of potential applications in the development of new drugs for the treatment of neurological disorders and in the study of the role of nAChRs in various physiological processes.
合成法
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,3-dihydroxybenzaldehyde with ethylene glycol to form the corresponding acetal. The acetal is then reacted with formaldehyde and ammonium chloride to produce the intermediate compound, which is subsequently treated with hydroxylamine hydrochloride to form the final product, alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE.
科学的研究の応用
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for nAChRs, which are important targets for drug development in various neurological disorders. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been shown to block the activity of nAChRs in a dose-dependent manner, making it a useful tool for studying the role of these receptors in various physiological processes.
特性
CAS番号 |
13627-75-3 |
|---|---|
製品名 |
alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol |
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H17NO4/c14-6-5-13-7-9(15)12-8-16-10-3-1-2-4-11(10)17-12/h1-4,9,12-15H,5-8H2 |
InChIキー |
NPQYXDYEJIPVDB-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCO)O |
正規SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

